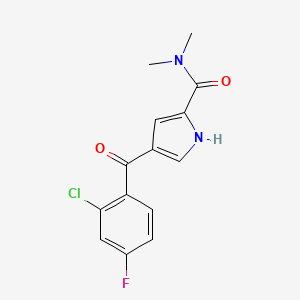

4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Description

4-(2-Chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic small molecule characterized by a pyrrole-2-carboxamide core substituted with a 2-chloro-4-fluorobenzoyl group at the 4-position and dimethylamine at the carboxamide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly enzyme inhibition.

Properties

IUPAC Name |

4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(16)6-11(10)15/h3-7,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGQGYWLGASIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648987 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the acylation of N,N-dimethyl-1H-pyrrole-2-carboxamide with 2-chloro-4-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Reaction Conditions

-

Temperature : Room temperature (20–25°C) is commonly used for amide formation steps .

-

Solvents : Acetonitrile or dichloromethane are preferred for their compatibility with coupling agents like PCl₃ or EDC .

-

Catalysts : Activated intermediates (e.g., mixed carbonates or chlorides) enable efficient coupling .

Mechanism of Action

The amide bond formation proceeds via a nucleophilic acyl substitution mechanism:

-

Activation of the carboxylic acid to an electrophilic species (e.g., PCl₃ converts the acid to an acyl chloride).

-

Nucleophilic attack by dimethylamine, displacing the leaving group (e.g., chloride).

Characterization Techniques

-

IR Spectroscopy : Identifies key functional groups (e.g., N-H stretches at ~3435 cm⁻¹ and C=O stretches at ~1685 cm⁻¹) .

-

NMR Spectroscopy : Confirms structural integrity (e.g., singlet for CH₃ groups at δ ~2.05–2.40 ppm in DMSO-d₆) .

-

HPLC : Validates purity and stability.

Potential Challenges

-

Selectivity : Ensuring regioselective acylation at the pyrrole’s 2-position while avoiding side reactions .

-

Yield Optimization : Balancing reaction time and reagent stoichiometry to maximize product yield .

Related Compounds and Reactions

-

Schiff Base Formation : Pyrrole derivatives can undergo condensation with ketones to form Schiff bases, as seen in substituted 3,4-dimethyl-pyrrole analogues .

-

Reduction Reactions : Hydrogenation steps with catalysts like Raney nickel are used in pyrrole synthesis, as demonstrated in aldehyde derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide exhibits promising anticancer properties. Preliminary studies have shown that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. For instance, it has been reported to affect various cancer cell lines, leading to significant reductions in cell viability.

Table: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 37.4 | Induction of apoptosis |

| Caco-2 | 8.9 | Cell cycle arrest |

| LNCaP | 18.9 | Modulation of signaling pathways |

Antioxidant Effects

The compound has also demonstrated antioxidant effects in cellular models, which is crucial for preventing oxidative stress-related diseases. By reducing oxidative damage, it may play a role in mitigating conditions linked to inflammation and cellular aging.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors:

- Preparation of the Pyrrole Ring : The core pyrrole structure is synthesized using established methodologies.

- Substitution Reactions : The introduction of the chloro and fluoro groups occurs via electrophilic aromatic substitution.

- Formation of the Carboxamide : The final product is obtained by reacting the intermediate with appropriate amines under controlled conditions.

Industrial Production Methods

On an industrial scale, optimizing reaction conditions is essential for achieving high yield and purity. Continuous flow reactors are often employed to enhance efficiency.

Study on Anticancer Properties

A notable study assessed the anticancer efficacy of similar compounds, highlighting their ability to target specific molecular pathways involved in tumor growth and metastasis. The findings suggest that compounds with structural similarities may share similar mechanisms of action, warranting further investigation into their therapeutic potential.

Pharmacological Evaluation

Another research effort examined the pharmacological profile of related compounds, demonstrating their ability to modulate voltage-gated sodium channels—implicating potential applications in pain management and neuropathic disorders.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The compound’s key structural features include:

- Pyrrole-2-carboxamide backbone : Common in analogs such as N,N-dimethyl-1H-pyrrole-2-carboxamide derivatives (–11).

- 2-Chloro-4-fluorobenzoyl substituent : Electron-withdrawing groups (Cl, F) enhance electrophilicity and influence binding interactions compared to other halogenated or substituted benzoyl groups.

Table 1: Structural and Molecular Comparison

Key Research Findings and Implications

- Substituent Effects: Halogenated Benzoyl Groups: Chloro and fluoro substituents improve binding affinity over bromo analogs due to smaller size and higher electronegativity .

- Potential Applications: Structural similarities to enzyme inhibitors (e.g., AVE#21) suggest utility in metabolic disorder therapeutics or antimicrobial agents ().

Biological Activity

4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H12ClFN2O2

- Molecular Weight : 294.71 g/mol

The compound features a pyrrole ring substituted with a chloro and fluoro group on the benzoyl moiety, which influences its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Preparation of Pyrrole Ring : The core pyrrole structure is synthesized through reactions involving appropriate precursors.

- Benzoylation Reaction : The compound is formed by reacting 2-chloro-4-fluorobenzoyl chloride with N,N-dimethyl-1H-pyrrole-2-carboxamide in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.

- Purification : Final purification steps such as recrystallization or column chromatography are employed to achieve the desired purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate the activity of certain kinases, thereby influencing cellular signaling pathways involved in tumor growth and progression.

Case Studies and Research Findings

- Antitumor Activity : Research indicates that derivatives of pyrrole compounds can inhibit the growth of various cancer cell lines. For instance, studies on similar pyrrole derivatives have demonstrated their effectiveness as tyrosine kinase inhibitors, particularly against receptors such as EGFR and VEGFR2 . These findings suggest that this compound may exhibit similar antitumor properties.

- In Vitro Studies : In vitro assays have shown that compounds with similar structures can disrupt lipid bilayer membranes, indicating potential interactions at the cellular membrane level. This disruption is linked to increased conductance and electric capacity in model membranes, suggesting a mechanism for their biological effects .

- Comparative Analysis : Comparative studies with related compounds reveal that the presence of both chloro and fluoro substituents significantly enhances the biological activity compared to analogs lacking these groups. The unique electronic properties imparted by these halogens may contribute to increased binding affinity to target proteins .

Data Table: Comparison of Pyrrole Derivatives

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling the benzoyl chloride derivative with a pyrrole-carboxamide precursor under anhydrous conditions. Key parameters include temperature control (e.g., 0–5°C for acyl chloride reactions), solvent selection (e.g., dichloromethane or THF for solubility), and stoichiometric ratios of reagents. Catalytic agents like DMAP may enhance acylation efficiency. Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate the product . Optimization studies should employ Design of Experiments (DoE) to evaluate variables like reaction time and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) is essential for structural confirmation, with emphasis on distinguishing fluorine and chlorine substituents via coupling patterns. For example, ¹H NMR can resolve dimethylamide protons (δ ~2.8–3.2 ppm), while 19F NMR identifies the fluorobenzoyl moiety (δ ~-100 to -120 ppm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Infrared (IR) spectroscopy confirms carbonyl stretches (~1650–1700 cm⁻¹). Cross-validation with computational methods (e.g., DFT for vibrational frequencies) reduces misinterpretation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

- Methodological Answer : Discrepancies in solubility may arise from polymorphic forms or impurities. Systematic analysis involves:

- Phase Identification : X-ray crystallography (single-crystal or PXRD) to confirm polymorphism .

- Purity Assessment : HPLC with UV detection (λ ~254 nm) to quantify impurities .

- Solvent Screening : Use Hansen solubility parameters to predict solvent compatibility. For example, polar aprotic solvents (DMF, DMSO) may exhibit higher solubility due to dipole interactions with the carboxamide group .

Q. What strategies are recommended for integrating this compound into a theoretical framework for drug discovery or agrochemical development?

- Methodological Answer :

- Pharmacophore Modeling : Map the benzoyl-pyrrole core against target receptors (e.g., kinase enzymes) using molecular docking (AutoDock Vina, Schrödinger). The chloro-fluoro substituents may enhance binding via halogen bonding .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the benzoyl ring) and assay bioactivity. For agrochemicals, test herbicidal activity using OECD guidelines .

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O in carboxamide) to track metabolic pathways .

Q. How should researchers design experiments to investigate the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Photolytic Degradation : Expose to UV light (λ = 300–400 nm) and monitor degradation via LC-MS.

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) and quantify hydrolysis products using qNMR .

Data Contradiction and Validation

Q. How can conflicting cytotoxicity data for this compound in cell-based assays be reconciled?

- Methodological Answer : Variations may stem from cell line specificity, assay conditions, or compound aggregation. Mitigation strategies include:

- Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC₅₀ values.

- Aggregation Testing : Add detergents (e.g., 0.01% Tween-20) to disrupt non-specific aggregates.

- Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis markers via flow cytometry) .

Experimental Design

Q. What advanced techniques are recommended for studying the compound’s interactions with biological membranes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics.

- Fluorescence Anisotropy : Label the compound with BODIPY® or similar fluorophores to assess membrane fluidity changes.

- Molecular Dynamics Simulations : Simulate interactions with lipid models (e.g., POPC bilayers) using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.